Product packaging for 2,4-Dibromo-6-(trifluoromethyl)phenol(Cat. No.:CAS No. 392-92-7)

2,4-Dibromo-6-(trifluoromethyl)phenol

Cat. No.: B1626793
CAS No.: 392-92-7
M. Wt: 319.9 g/mol
InChI Key: DJPAQOCIUDXBHK-UHFFFAOYSA-N
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Description

General Overview of Bromophenols in Synthetic and Environmental Chemistry

Bromophenols are a significant subgroup of halogenated phenols, containing one or more bromine atoms on the phenolic ring. wikipedia.org They are found in both natural and synthetic forms. In nature, they are produced by various marine organisms, such as algae, and are responsible for the characteristic "ocean-like" flavor of some seafood. bris.ac.ukmdpi.com Synthetically, bromophenols are produced through the electrophilic halogenation of phenol (B47542) with bromine. wikipedia.org

In synthetic chemistry, the bromine atoms on the phenol ring serve as reactive sites for further chemical modifications, making bromophenols valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, they are used in the production of antimicrobial and anti-inflammatory agents. However, the widespread use of brominated compounds, such as in flame retardants, has led to their presence as environmental pollutants, raising concerns about their potential toxicity and endocrine-disrupting effects. nih.govbris.ac.ukresearchgate.net

The Role of Trifluoromethyl Groups in Modulating Aromatic Compound Reactivity and Stability

The trifluoromethyl (-CF3) group is a key functional group in medicinal and materials chemistry due to its unique electronic properties and high stability. bohrium.com When attached to an aromatic ring, the -CF3 group acts as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This electronic effect significantly influences the reactivity of the aromatic ring, for example, by deactivating it towards electrophilic substitution. mdpi.com

The C-F bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional metabolic stability to molecules containing a trifluoromethyl group. mdpi.com This is a highly desirable feature in drug design, as it can increase the half-life of a drug in the body. researchgate.net Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to permeate biological membranes. mdpi.com This combination of properties—strong electron-withdrawing nature, metabolic stability, and lipophilicity—makes the trifluoromethyl group a valuable substituent for modulating the properties of aromatic compounds for various applications, particularly in the development of pharmaceuticals and agrochemicals. bohrium.commdpi.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2F3O B1626793 2,4-Dibromo-6-(trifluoromethyl)phenol CAS No. 392-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPAQOCIUDXBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549403
Record name 2,4-Dibromo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-92-7
Record name 2,4-Dibromo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 2,4 Dibromo 6 Trifluoromethyl Phenol

2,4-Dibromo-6-(trifluoromethyl)phenol is an organic compound with a phenolic structure featuring two bromine atoms and a trifluoromethyl group attached to the aromatic ring. cymitquimica.com This substitution pattern results in a unique combination of chemical and physical properties. The presence of the bromine atoms enhances its reactivity, while the trifluoromethyl group contributes to its lipophilicity and stability. cymitquimica.com

PropertyValue
Molecular Formula C7H3Br2F3O
Molecular Weight 319.90 g/mol
Appearance Typically a white to light yellow solid at room temperature
CAS Number 392-92-7

This data is compiled from multiple sources. cymitquimica.comchemscene.comnih.gov

Synthesis and Manufacturing of 2,4 Dibromo 6 Trifluoromethyl Phenol

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenol typically involves the bromination of a precursor molecule that already contains the trifluoromethyl and hydroxyl groups on the benzene (B151609) ring. A common starting material is 2-(trifluoromethyl)phenol (B147641). The bromination reaction is an electrophilic aromatic substitution, where bromine atoms are introduced onto the aromatic ring.

A general synthetic approach involves reacting 2-(trifluoromethyl)phenol with a brominating agent, such as elemental bromine (Br2), in the presence of a suitable solvent. The reaction conditions, including temperature and reaction time, are controlled to achieve the desired dibrominated product. The hydroxyl group and the trifluoromethyl group on the starting material direct the incoming bromine atoms to the 4- and 6-positions of the aromatic ring.

While specific industrial manufacturing processes are often proprietary, a laboratory-scale synthesis could proceed as follows:

Dissolving 2-(trifluoromethyl)phenol in a suitable solvent, such as a halogenated hydrocarbon.

Gradual addition of the brominating agent, for instance, a solution of bromine in the same solvent.

The reaction mixture is stirred at a controlled temperature to allow for the substitution reaction to occur.

After the reaction is complete, the product is isolated through techniques such as extraction, washing to remove excess reagents and byproducts, and finally, purification by methods like recrystallization or chromatography.

Chemical Reactivity and Transformation of 2,4 Dibromo 6 Trifluoromethyl Phenol

The chemical reactivity of 2,4-Dibromo-6-(trifluoromethyl)phenol is largely dictated by the interplay of its three functional groups: the hydroxyl group, the bromine atoms, and the trifluoromethyl group.

The hydroxyl group imparts acidic properties to the molecule and can undergo reactions typical of phenols, such as ether and ester formation. The bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. These reactions allow for the further functionalization of the molecule, making it a versatile building block in organic synthesis.

The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and the acidity of the phenolic proton. It deactivates the ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Applications of 2,4 Dibromo 6 Trifluoromethyl Phenol in Scientific Research and Industry

Direct Bromination Strategies for Trifluoromethylated Phenols

The most direct synthetic route to this compound involves the electrophilic bromination of 2-(trifluoromethyl)phenol (B147641). This strategy leverages the powerful activating and directing effects of the phenolic hydroxyl group to guide the incoming bromine electrophiles to the desired positions on the aromatic ring. However, the presence of the electron-withdrawing trifluoromethyl group and the inherent high reactivity of the phenol (B47542) ring necessitate precise control of reaction conditions to achieve the target dibrominated product selectively and in high yield.

The bromination of phenols is a classic example of an electrophilic aromatic substitution (EAS) reaction. chemistryviews.org The hydroxyl (-OH) group of the phenol is a strongly activating substituent, meaning it increases the rate of reaction compared to benzene (B151609). bris.ac.uk This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. google.com This increased electron density is particularly pronounced at the positions ortho and para to the hydroxyl group, making these sites highly nucleophilic and susceptible to attack by electrophiles. bris.ac.uk

In the case of 2-(trifluoromethyl)phenol, the hydroxyl group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The trifluoromethyl (-CF3) group, in contrast, is a strong electron-withdrawing group and acts as a deactivating, meta-directing substituent. However, the activating effect of the hydroxyl group is overwhelmingly dominant, and thus substitution occurs at the positions activated by it.

The mechanism proceeds as follows:

Generation of the Electrophile : The bromine molecule (Br₂) becomes polarized, often facilitated by a Lewis acid catalyst or even the solvent, creating a δ+ and δ- pole. In the highly activated phenol ring, a strong Lewis acid is not always required.

Nucleophilic Attack : The electron-rich aromatic ring of the trifluoromethylated phenol attacks the electrophilic bromine atom (Br⁺). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion.

Deprotonation : A base (which can be the bromide ion, a solvent molecule, or another species in the reaction mixture) removes a proton from the carbon atom that formed the new bond with the bromine. This step restores the aromaticity of the ring, yielding the brominated phenol product.

For dibromination to occur, this process is repeated. After the first bromination, the ring is slightly less activated due to the electron-withdrawing nature of the first bromine atom, but it remains highly susceptible to a second electrophilic attack at the remaining activated ortho or para position.

Achieving selective dibromination to form this compound from 2-(trifluoromethyl)phenol requires careful management of reaction conditions to prevent the formation of mono-brominated or tri-brominated byproducts. The challenge in the regioselective bromination of phenols arises from the small electronic differences between the ortho and para positions. chemistryviews.org

Several factors influence the regioselectivity and yield of the bromination reaction:

Brominating Agent : Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). google.com NBS is sometimes favored for milder and more selective brominations.

Solvent : The choice of solvent is critical. Non-ionic solvents like carbon tetrachloride or dichloromethane (B109758) can permit highly selective dibromination. chemicalbook.commdpi.com In contrast, polar or ionic solvents can lead to a less selective reaction. chemicalbook.com The use of ACS-grade methanol (B129727) has also been reported for selective ortho-bromination of para-substituted phenols using NBS. ccspublishing.org.cn

Temperature : Lower temperatures (e.g., 0–5°C) are often employed to control the high reactivity of the phenol and prevent over-bromination. google.commdpi.com

Stoichiometry : The molar ratio of the brominating agent to the phenol substrate is a key parameter. Using approximately two equivalents of the brominating agent is necessary to favor dibromination.

The bromination of 3-(trifluoromethyl)phenol (B45071) has been shown to produce a mixture of isomers, which can be separated by chromatography. mdpi.com A similar outcome would be expected for the 2-(trifluoromethyl)phenol isomer, necessitating purification to isolate the desired 2,4-dibromo product. For instance, the bromination of a phenol with bromine in dichloromethane at room temperature can yield the desired bromophenols, which are then purified via chromatography. mdpi.com

Table 1: Conditions for Regioselective Bromination of Phenols
Brominating AgentSolventCatalyst/AdditiveTemperatureKey Outcome/ObservationReference
NBSMethanol (ACS-grade)p-Toluenesulfonic acid (pTsOH)Room TemperatureExcellent selectivity for mono ortho-bromination of para-substituted phenols. ccspublishing.org.cn
Bromine (Br₂)Dichloromethane (DCM)None0°C to Room TempFormation of a mixture of brominated isomers, requiring chromatographic separation. mdpi.com
Bromine (Br₂)Carbon TetrachlorideNoneRoom TemperatureHighly selective dibromination is possible, but can form colored products. chemicalbook.com
HBrAcetonitrileDi-4-chlorophenyl-sulfoxide40°CHigh regioselectivity for para-bromination due to steric hindrance effects. who.int

While the high reactivity of phenols often obviates the need for a catalyst, certain systems can be employed to enhance the reaction's efficiency and selectivity.

Lewis Acids : Lewis acids such as iron(III) chloride (FeCl₃) can be used to increase the electrophilicity of the bromine molecule by polarizing the Br-Br bond. google.com This can be particularly useful when dealing with less reactive phenolic substrates or when trying to drive the reaction to completion.

Oxidative Bromination Systems : An alternative to using elemental bromine directly is to generate it in situ. A patented method for the dibromination of 4-trifluoromethoxyaniline, a related compound, utilizes a system of sodium bromide, hydrogen peroxide as the oxidant, and ammonium (B1175870) molybdate (B1676688) as a catalyst. google.com This method achieved a high yield (95%) and purity, and avoids the handling of highly corrosive elemental bromine. google.com A similar system could potentially be adapted for the bromination of trifluoromethylphenols.

Acid Catalysis : In some protocols, Brønsted acids like p-toluenesulfonic acid (pTsOH) have been used in conjunction with NBS to achieve excellent selectivity for ortho-bromination in methanol. ccspublishing.org.cn The acid is believed to play a crucial role in influencing the reactivity and selectivity of the brominating agent. ccspublishing.org.cn

Introduction of the Trifluoromethyl Moiety onto Brominated Phenolic Scaffolds

An alternative synthetic approach involves the introduction of the trifluoromethyl group onto a pre-functionalized 2,4-dibromophenol (B41371) ring. This "late-stage" trifluoromethylation strategy is a significant area of research in modern organic synthesis. This pathway is conceptually different from the direct bromination route and relies on the formation of a carbon-fluorine bond, which is a thermodynamically favorable but kinetically challenging process. chemscene.com

The direct introduction of a trifluoromethyl (-CF3) group onto an aromatic ring can be accomplished through various methods, often categorized by the nature of the trifluoromethyl source (nucleophilic, electrophilic, or radical). Given the presence of the acidic hydroxyl group on the phenol, methods compatible with this functionality are required.

Recent advances have produced a number of effective trifluoromethylation reagents and protocols:

Electrophilic Trifluoromethylation Reagents : Hypervalent iodine compounds, often referred to as Togni reagents, are widely used for the electrophilic trifluoromethylation of various nucleophiles, including phenols.

Nucleophilic Trifluoromethylation Reagents : The Ruppert-Prakash reagent (TMSCF₃) is a common nucleophilic CF₃ source. Its application often requires an activator, and silver-mediated direct trifluoromethylation of phenols using this reagent is a known method.

Radical Trifluoromethylation : Methods involving the generation of the trifluoromethyl radical (•CF₃) have also been developed. For instance, a biocatalytic approach using a laccase enzyme, an oxidant, and a CF₃ source like the Langlois' reagent or Baran's zinc sulfinate has been shown to trifluoromethylate unprotected phenols. chemicalbook.com This method relies on the recombination of a phenol radical cation and a CF₃ radical. chemicalbook.com More recently, a visible-light-promoted multiple trifluoromethylation of phenols using CF₃I has been developed.

Table 2: Examples of Modern Trifluoromethylation Protocols for Phenols
Reagent/SystemReaction TypeKey FeaturesReference
Togni ReagentsElectrophilicHypervalent iodine compounds for trifluoromethylation of various nucleophiles. ccspublishing.org.cn
Ruppert-Prakash Reagent (TMSCF₃) / SilverNucleophilicSilver-mediated direct trifluoromethylation.
Langlois' Reagent / Laccase / OxidantRadicalBiocatalytic method for unprotected phenols under mild conditions. chemicalbook.com
CF₃I / Visible Light / BaseRadicalAllows for multiple trifluoromethylations on the phenol ring.

The formation of a C-F bond is a critical step in many fluorination and trifluoromethylation reactions. The mechanisms involved are diverse and depend heavily on the chosen reagents and catalysts.

Reductive Elimination : Many modern aromatic fluorination methods rely on transition metal catalysts. chemscene.com In these systems, the C-F bond is often formed through a process called reductive elimination from a high-valent metal center (e.g., Pd(IV)). who.int However, C-F reductive elimination can be challenging compared to C-O or C-N bond formation. chemscene.com

Concerted Nucleophilic Aromatic Substitution (CSNAr) : An alternative mechanism has been identified for reagents like PhenoFluor. This process involves a concerted nucleophilic aromatic substitution that proceeds through a single, neutral four-membered transition state. who.intchemscene.com This pathway is distinct from traditional SNAr reactions, which typically involve a two-step process with a Meisenheimer complex intermediate. chemscene.com The CSNAr mechanism can offer a broader substrate scope and better tolerance for protic functional groups like phenols. chemscene.com

Radical Recombination : As seen in the biocatalytic trifluoromethylation, the C-C bond formation (attaching the CF₃ group to the aromatic carbon) can occur through the recombination of two radical species. chemicalbook.com In this case, a laccase enzyme generates a phenol radical, while an oxidant helps generate the CF₃ radical from a precursor. chemicalbook.com

The choice of trifluoromethylation strategy for a dibrominated phenol would need to consider the electronic properties of the starting material and the compatibility of the reagents with the existing bromo- and hydroxyl-substituents.

Multi-Step Synthetic Routes and Precursor Utilization in this compound Synthesis

The synthesis of this compound typically involves multi-step pathways, starting from readily available precursors. The strategic introduction of the trifluoromethyl group and subsequent halogenation are key considerations in these synthetic routes.

Synthesis from m-Trifluoromethylphenol and Related Derivatives

A primary precursor for the synthesis of this compound is m-trifluoromethylphenol, also known as 3-hydroxybenzotrifluoride. chemimpex.com This starting material is commercially available and serves as a key intermediate in the production of various fluorinated compounds. chemimpex.com The synthesis of m-trifluoromethylphenol itself can be achieved through methods such as the diazotization of m-trifluoromethylaniline followed by hydrolysis. A continuous flow reactor process for this conversion has been developed, offering high yield and purity.

The direct bromination of m-trifluoromethylphenol presents a route to brominated derivatives. The reaction of m-trifluoromethylphenol with bromine in a solvent like dichloromethane can lead to a mixture of monobrominated isomers. The separation of these isomers is necessary to isolate the desired intermediate for subsequent reactions.

While a direct, one-pot synthesis of this compound from m-trifluoromethylphenol is not prominently described, a stepwise approach involving initial monobromination followed by a second bromination step is a plausible synthetic strategy. The directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring will influence the regioselectivity of the bromination reactions.

PrecursorReagent(s)Product(s)Notes
m-Trifluoromethylaniline1. H₂SO₄, NaNO₂ 2. H₂O, Heatm-TrifluoromethylphenolDiazotization followed by hydrolysis.
m-TrifluoromethylphenolBr₂ in DichloromethaneMixture of monobrominated isomersRequires separation of isomers.

Sequential Halogenation and Functionalization Strategies

Sequential halogenation is a common and effective strategy for introducing multiple halogen atoms onto a phenolic ring with control over their positions. In the context of synthesizing this compound, this approach would involve the controlled, stepwise addition of bromine.

The initial bromination of a precursor like m-trifluoromethylphenol would yield a monobrominated intermediate. The regioselectivity of this first bromination is crucial. Following the isolation of the desired monobrominated isomer, a second bromination step would be carried out to introduce the second bromine atom at the targeted position. The conditions for this second halogenation, such as the choice of brominating agent and solvent, would be selected to achieve the desired 2,4-dibromo substitution pattern.

Alternative strategies could involve the use of a pre-functionalized phenol where other groups guide the bromination. For instance, the synthesis of related polyhalogenated phenols has been achieved through the targeted introduction of different halogen atoms onto the phenolic ring using regioselective functionalization techniques. cambridgescholars.com

Starting MaterialSynthetic StrategyKey StepsPotential Products
m-TrifluoromethylphenolSequential Bromination1. Monobromination 2. Isomer separation 3. Second brominationThis compound
Pre-functionalized PhenolRegioselective HalogenationIntroduction of bromine at specific positions guided by existing substituents.Various halogenated phenol derivatives.

Advancements in Green Chemistry and Sustainable Synthetic Approaches for Halogenated Phenols

Traditional methods for the halogenation of phenols often utilize reagents and solvents that pose environmental and safety concerns. globalscientificjournal.com In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic methodologies for preparing halogenated phenols.

Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, are being applied to halogenation reactions. ijpsjournal.com For instance, the use of elemental bromine, which is hazardous and not atom-economical, is being replaced by alternative brominating agents like N-bromosuccinimide (NBS). cambridgescholars.com

Research has focused on developing catalytic systems that are more environmentally friendly. This includes the use of recyclable catalysts and carrying out reactions in greener solvents like water or under solvent-free conditions. nih.gov Electrochemical methods for halogenation are also gaining attention as they can reduce the need for excess chemical reagents and allow for precise control over the reaction. globalscientificjournal.com The electrochemical halogenation of phenol using a chromium-based catalyst has been explored as a sustainable route to halogenated phenols. globalscientificjournal.com

Green Chemistry ApproachDescriptionAdvantages
Alternative ReagentsUse of N-bromosuccinimide (NBS) instead of elemental bromine. cambridgescholars.comMilder reaction conditions, improved selectivity. cambridgescholars.com
Green SolventsReactions in water or under solvent-free conditions. nih.govReduced use of hazardous organic solvents. nih.gov
CatalysisUse of recyclable catalysts and electrochemical methods. globalscientificjournal.comnih.govMinimized waste, enhanced efficiency and safety. globalscientificjournal.comnih.gov
Oxidative HalogenationUse of hydrogen peroxide as an oxidant with a halide source. researchgate.netEnvironmentally benign, high atom economy. researchgate.net

Electrophilic Substitution Reactions of the Aromatic Ring

The propensity of the aromatic ring in this compound to undergo electrophilic substitution is significantly influenced by the directing and activating or deactivating nature of its three distinct substituents: a hydroxyl group, two bromine atoms, and a trifluoromethyl group.

Directing Effects of Phenolic Hydroxyl, Bromine, and Trifluoromethyl Substituents

The outcome of electrophilic aromatic substitution (EAS) is dictated by the cumulative electronic effects of the substituents already present on the benzene ring. Each group on this compound exerts a specific influence on the regioselectivity of potential incoming electrophiles.

Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. fiveable.meyoutube.comresearchgate.net It donates electron density to the aromatic ring through resonance, specifically increasing the nucleophilicity at the positions ortho (C2, C6) and para (C4) to it. researchgate.netgoogle.com In this molecule, all these activated positions are already occupied by other substituents.

Bromine (-Br) Atoms: Halogens like bromine are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because they can donate lone-pair electrons through resonance, which helps to stabilize the cationic intermediate (arenium ion) formed during the reaction. fiveable.me The bromine at C2 directs to C4 (para) and C6 (ortho), while the bromine at C4 directs to C2 and C6 (both ortho). All these positions are blocked.

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a potent deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. fiveable.me It strongly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. This group acts as a meta-director. fiveable.me The meta positions relative to the -CF₃ group at C6 are C2 and C4, both of which are substituted.

Considering the combined effects, the aromatic ring of this compound is heavily deactivated towards electrophilic attack. The only available positions for substitution are C3 and C5. However, these positions are meta to the strongly activating hydroxyl group and are sterically hindered by the adjacent bulky bromine and trifluoromethyl groups. Consequently, electrophilic substitution on the aromatic ring of this compound is expected to be extremely difficult and require harsh reaction conditions, if it proceeds at all.

Quantitative Analysis of Substituent Electronic Effects on Reaction Rates

The influence of substituents on the rate of electrophilic aromatic substitution can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electronic effect (inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing (deactivating) group, while a negative value signifies an electron-donating (activating) group.

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant of a substituted reactant (k) to that of the unsubstituted parent compound (k₀), where ρ is a reaction constant. mdpi.com For electrophilic aromatic substitution, ρ is typically large and negative, meaning that electron-donating groups (negative σ) accelerate the reaction, while electron-withdrawing groups (positive σ) retard it.

Interactive Table: Hammett Substituent Constants (σ) Below is a table of Hammett constants for the relevant substituents.

Substituentσ_metaσ_paraElectronic Effect
-OH+0.12-0.37Strongly Activating
-Br+0.39+0.23Deactivating
-CF₃+0.43+0.54Strongly Deactivating

Nucleophilic Displacement Reactions Involving Bromine Atoms

While the electron-rich aromatic ring is deactivated towards electrophiles, the presence of strong electron-withdrawing groups makes it susceptible to nucleophilic attack, particularly for the displacement of the bromine atoms.

Substitution of Bromine with Various Nucleophiles

The bromine atoms on the ring, especially the one at C2 which is ortho to the powerful electron-withdrawing trifluoromethyl group, are activated towards nucleophilic aromatic substitution (SNAr). nih.gov Various nucleophiles could potentially displace one or both bromine atoms. For instance, reaction with alkoxides, thiolates, or amines under appropriate conditions could lead to the formation of ether, thioether, or amine derivatives, respectively. The presence of multiple electron-withdrawing groups (the -CF₃ group and the other -Br atom) stabilizes the intermediate formed during nucleophilic attack, facilitating the substitution. nih.govrsc.org

Mechanistic Pathways of Halogen Displacement (e.g., SNAr, SN2)

The most probable mechanism for the substitution of the bromine atoms is the Nucleophilic Aromatic Substitution (SNAr) pathway. This two-step mechanism involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents (the trifluoromethyl group), which provides significant stabilization.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.

The rate of the SNAr reaction is highly dependent on the nature and position of the electron-withdrawing groups. The -CF₃ group at C6 provides strong activation for the displacement of the bromine at C2 (ortho) and to a lesser extent, the bromine at C4 (para). An SN2 mechanism is not applicable for direct substitution on an aromatic ring. In some cases, enzymatic processes can also facilitate the dehalogenation of halogenated phenols. nih.govnih.gov

Oxidation and Reduction Chemistry of the Phenolic Functional Group

The phenolic hydroxyl group itself can undergo oxidation and reduction reactions, a reactivity pattern that is modulated by the other substituents on the aromatic ring.

Oxidation: Phenols can be oxidized to form phenoxyl radicals. acs.org In the case of this compound, the presence of multiple strong electron-withdrawing groups makes the removal of the phenolic hydrogen atom as a proton easier (increasing acidity), but it makes the one-electron oxidation to the corresponding phenoxyl radical more difficult. The high oxidation potential would likely require strong oxidizing agents. If oxidation does occur, further reaction could lead to the formation of quinone-type structures, although the substitution pattern of the starting material may lead to more complex reaction pathways. Studies on the oxidation of substituted phenols with reagents like singlet oxygen have shown a clear dependence of reaction rates on the electronic properties of the substituents. elsevierpure.com

Reduction: The reduction of the phenolic group is less common but can be achieved under specific conditions. Catalytic hydrogenation, for example, can reduce the aromatic ring to a cyclohexyl ring. However, this process would likely also lead to the reductive cleavage of the carbon-bromine bonds (hydrodebromination). The trifluoromethyl group is generally stable to catalytic hydrogenation conditions. The selective reduction of just the phenolic hydroxyl group without affecting the rest of the molecule is chemically challenging.

Coupling Reactions for Extended Molecular Architectures

The dibromo substitution pattern of this compound presents valuable opportunities for constructing larger, more complex molecules through carbon-carbon bond-forming reactions. The two bromine atoms serve as synthetic handles for sequential or double coupling processes, enabling the extension of the molecular framework.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. libretexts.orgnobelprize.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgnih.gov For this compound, the two bromine atoms on the aromatic ring can participate in such coupling reactions.

The reactivity of organohalides in Suzuki couplings generally follows the order I > Br > OTf >> Cl > F. libretexts.org The presence of two bromine atoms on the phenol ring raises the potential for regioselective reactions. The bromine atom at the C-4 position is sterically more accessible than the bromine at the C-2 position, which is flanked by the bulky trifluoromethyl and hydroxyl groups. This steric hindrance at the C-2 position suggests that a selective mono-coupling reaction is likely to occur at the C-4 position under controlled conditions. By carefully selecting the catalyst, base, and reaction time, it is plausible to substitute the C4-Br selectively, leaving the C2-Br available for subsequent transformations.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExampleFunction / CommentSource(s)
Aryl Halide 2,5-dibromo-3-hexylthiopheneSubstrate with two reactive bromine sites. nih.govnih.gov
Boronic Acid/Ester Phenylboronic acidSource of the new aryl group. nih.govnih.gov
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Palladium(0) source that facilitates the catalytic cycle. nobelprize.orgnih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species. nobelprize.orgnih.gov
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction. nobelprize.orgnih.gov
Temperature 80-100 °CProvides energy to overcome activation barriers. nih.gov

The successful execution of a selective Suzuki-Miyaura reaction at the C-4 position of this compound directly leads to the formation of functionalized biaryl compounds. nih.gov These structures consist of the original substituted phenol ring linked to a new aryl group. Such biaryl scaffolds are significant in medicinal chemistry and materials science. nobelprize.org

Following a mono-arylation, the remaining bromine atom at the C-2 position can potentially undergo a second cross-coupling reaction. This subsequent reaction would likely require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) due to the increased steric hindrance. A successful double Suzuki coupling would result in the formation of a terphenyl derivative, a type of polyaromatic compound. This stepwise approach allows for the synthesis of unsymmetrical polyaromatic systems, where different aryl groups are introduced sequentially.

Derivatization Strategies for this compound

The phenolic hydroxyl group and the aromatic ring of this compound allow for a range of derivatization reactions, enabling the synthesis of new molecules with modified properties.

Schiff bases, or imino-phenols, are compounds containing an azomethine (-C=N-) group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. aaru.edu.jointernationaljournalcorner.com The subject compound, this compound, does not possess an aldehyde group and therefore cannot directly form a Schiff base.

To prepare a Schiff base derivative, a formyl group (-CHO) must first be introduced onto the phenol ring, converting it into a salicylaldehyde (B1680747) derivative. This can be achieved through formylation reactions such as the Duff reaction or the Reimer-Tiemann reaction. Once the aldehyde, for instance, 3,5-dibromo-2-hydroxy-1-(trifluoromethyl)benzaldehyde, is synthesized, it can readily undergo condensation with a primary amine. This reaction is often catalyzed by a few drops of acid and involves refluxing the aldehyde and amine in a solvent like ethanol (B145695). aaru.edu.jo Numerous studies have documented the synthesis of Schiff bases from structurally similar compounds like 3,5-dibromosalicylaldehyde (B1199182) and various primary amines. aaru.edu.jonih.govacs.org

Table 2: Examples of Primary Amines Used in Schiff Base Synthesis with Halogenated Salicylaldehydes
Amine ReactantResulting Schiff Base TypeSource(s)
p-Anisidine (4-Methoxyaniline)N-(4-methoxyphenyl) substituted imine aaru.edu.jo
4-BromoanilineN-(4-bromophenyl) substituted imine internationaljournalcorner.com
4-Aminobenzoic acidN-(4-carboxyphenyl) substituted imine internationaljournalcorner.com
ThiosemicarbazideThiosemicarbazone derivative researchgate.net

The phenolic hydroxyl group is a key site for derivatization through etherification and esterification. The Williamson ether synthesis is the most common method for preparing ethers from phenols. masterorganicchemistry.comwikipedia.org This SN2 reaction involves two main steps: first, the deprotonation of the phenol using a base to form a more nucleophilic phenoxide ion, and second, the reaction of this ion with an alkyl halide. wikipedia.orgfrancis-press.com The strong electron-withdrawing nature of the two bromine atoms and the trifluoromethyl group increases the acidity of the phenolic proton, allowing for deprotonation with moderately strong bases such as potassium carbonate or cesium carbonate. organic-synthesis.comnih.gov

Table 3: Common Reagents for Williamson Ether Synthesis of Phenols
Reagent TypeExamplesRole in ReactionSource(s)
Base NaH, K₂CO₃, Cs₂CO₃Deprotonates the phenolic -OH group. organic-synthesis.comreddit.com
Alkylating Agent CH₃I, CH₃CH₂Br, Benzyl bromide, Propargyl bromideProvides the alkyl group for the new ether. organic-synthesis.comnih.gov
Solvent Acetonitrile, THF, DMFProvides the medium for the reaction. organic-synthesis.comreddit.com

Esterification of the phenolic hydroxyl group, particularly with sterically hindered substrates like this compound, can be achieved using coupling reagents. acs.org The reaction of the phenol with a carboxylic acid in the presence of a carbodiimide (B86325), such as 1-ethyl-3-(3-(dimethylamino)propyl) carbodiimide (EDCI), and an additive like hydroxybenzotriazole (B1436442) (HOBt), facilitates the formation of an ester bond under mild conditions. acs.org This method is effective for sterically demanding phenols where traditional Fischer esterification would be inefficient.

Heterocyclic rings like isoxazole (B147169) can be appended to the this compound scaffold to generate novel chemical entities. nih.govfrontiersin.org A versatile method to achieve this is through a multi-step sequence involving O-alkylation followed by a cycloaddition reaction.

First, the phenolic hydroxyl group can be alkylated with a bifunctional reagent like propargyl bromide via the Williamson ether synthesis, as described previously. nih.gov This reaction introduces a terminal alkyne functionality, yielding 1-(prop-2-ynyloxy)-2,4-dibromo-6-(trifluoromethyl)benzene. This alkyne then serves as a dipolarophile for a 1,3-dipolar cycloaddition reaction. organic-chemistry.org Nitrile oxides, which are reactive 1,3-dipoles, can be generated in situ from aldoximes using a mild oxidizing agent. researchgate.neteresearchco.com The subsequent [3+2] cycloaddition between the ether-linked alkyne and the nitrile oxide forms the 3,5-disubstituted isoxazole ring, covalently linking the heterocyclic moiety to the phenol through an ether bridge. eresearchco.comnih.gov

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular mass of this compound. This method provides an exact mass measurement, allowing for the unequivocal determination of its elemental composition. The molecular formula for this compound is C₇H₃Br₂F₃O, with a calculated molecular weight of approximately 319.90 g/mol . chemscene.com

HRMS analysis is particularly valuable due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, where the relative intensities of the peaks provide definitive evidence for the presence of two bromine atoms in the molecule.

Fragmentation analysis within the mass spectrometer provides further structural confirmation. Upon ionization, the molecular ion of this compound can undergo fragmentation, leading to the loss of specific groups. Common fragmentation pathways would include the loss of a bromine atom (-Br), the trifluoromethyl group (-CF₃), or a carbon monoxide molecule (-CO) from the phenolic ring, generating a series of fragment ions whose masses can be accurately measured to piece together the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and purity assessment of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and passed through a long capillary column (the GC component), where it is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

After separation, the eluted compound enters the mass spectrometer, which generates a unique mass spectrum that acts as a chemical fingerprint. This spectrum displays the molecular ion peak corresponding to the compound's mass and a series of fragment ion peaks. researchgate.net By comparing this fragmentation pattern to spectral libraries (like the NIST library) or by interpreting the fragmentation, the identity of the compound can be confirmed with high confidence. ijpbs.com The technique is also highly effective for quantifying the purity of a sample by measuring the relative area of the peak corresponding to this compound against the areas of any impurity peaks. botanyjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Mixtures

For analyzing this compound within complex matrices or when dealing with non-volatile samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. mdpi.com LC separates compounds in a liquid phase, which is suitable for a broader range of molecules than GC.

Following chromatographic separation, the compound is ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. LC-MS provides molecular weight information and, depending on the ionization energy, some fragmentation data. For enhanced specificity and sensitivity, particularly at trace levels, LC-MS/MS is employed. In this setup, the molecular ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even in the presence of interfering substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the specific environment of other key nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Aliphatic Frameworks

Proton (¹H) NMR spectroscopy of this compound provides information about the aromatic protons. The spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. These protons, being in different chemical environments due to the asymmetrical substitution pattern, would likely appear as doublets, with their coupling constant providing information about their relative positions. The hydroxyl (-OH) proton would typically appear as a broad singlet.

Carbon (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom in the molecule. This includes the six carbons of the aromatic ring and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents; the carbons bonded to the electron-withdrawing bromine and trifluoromethyl groups would be shifted downfield. The trifluoromethyl carbon would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H~7.5 - 8.0DoubletAromatic C-H
¹H~7.0 - 7.5DoubletAromatic C-H
¹HVariable (broad)SingletPhenolic O-H
¹³C~150 - 160SingletC-OH
¹³C~120 - 140Multiple SignalsAromatic C-H & C-Br
¹³C~115 - 125Quartet (due to C-F coupling)C-CF₃
¹³C~120 - 130Quartet (due to C-F coupling)-CF₃

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterizing the trifluoromethyl (-CF₃) group in this compound. nih.gov Since fluorine has a 100% natural abundance of the ¹⁹F isotope, this technique provides a clean and strong signal.

The ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group. rsc.org The presence of electron-withdrawing bromine atoms and the phenolic hydroxyl group on the aromatic ring will influence the precise chemical shift, making ¹⁹F NMR a valuable tool for confirming the substitution pattern and electronic nature of the molecule. nih.gov The typical chemical shift for a trifluoromethyl group on a benzene ring is in the range of -60 to -65 ppm relative to the standard CFCl₃.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. biointerfaceresearch.com These techniques are complementary and provide a comprehensive vibrational profile of this compound.

The IR spectrum would show characteristic absorption bands for the various functional groups:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in several sharp peaks between 1450 and 1600 cm⁻¹.

C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected around 1200-1260 cm⁻¹.

C-Br Stretch: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, offering complementary data on the aromatic ring and C-Br bonds. nih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
C-F stretch (CF₃)1100 - 1350Very Strong
C-O stretch (phenolic)1200 - 1260Strong
C-Br stretch500 - 650Medium to Strong

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic structure of molecules. It provides information about the electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be influenced by the phenolic hydroxyl group (-OH), the two bromine atoms (-Br), and the trifluoromethyl group (-CF₃) attached to the benzene ring.

Phenols typically exhibit two primary absorption bands in the UV region, originating from π → π* transitions of the aromatic ring. acs.org The positions and intensities of these bands are sensitive to the nature and position of the substituents. The hydroxyl group acts as a strong auxochrome, causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The bromine atoms, being electron-withdrawing through induction but electron-donating through resonance, will further modulate the electronic transitions. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to cause a blue shift (hypsochromic shift) in the absorption bands. Computational studies on substituted phenols have shown that time-dependent density functional theory (TD-DFT) can effectively predict spectral shifts arising from various substituents. acs.org

Given the lack of direct experimental data, a hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol is presented below for illustrative purposes. The values are estimations based on the typical absorption regions for substituted phenols.

Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax 1 (nm) Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) Transition
Ethanol ~210-220 ~8000-12000 ~280-290 ~1500-2500 π → π*

Note: This data is illustrative and not based on experimental results.

Emission spectroscopy (fluorescence) is less commonly observed for simple phenols at room temperature as they often undergo non-radiative decay processes. However, the introduction of heavy atoms like bromine can sometimes influence the emission properties through the heavy-atom effect, potentially promoting intersystem crossing to the triplet state and subsequent phosphorescence, though this is often only observable at low temperatures.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This method would provide definitive information on the bond lengths, bond angles, and crystal packing of this compound.

A hypothetical set of crystallographic data for this compound is presented in the table below to illustrate the type of information obtained from an X-ray diffraction experiment.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₇H₃Br₂F₃O
Formula Weight 319.90 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.5
b (Å) ~10.2
c (Å) ~12.5
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~1040
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) ~2.04

Note: This data is for illustrative purposes only and is not based on experimental results.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. karazin.ua It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. karazin.ua For substituted phenols, DFT methods, particularly using the B3LYP functional with a basis set such as 6-311G++(d,p), have been shown to provide reliable results for molecular structures and properties. nih.gov

In the case of this compound, a geometry optimization using DFT would be the first step. This process calculates the lowest energy arrangement of the atoms, providing key structural parameters. Based on studies of similar bromophenols, it is expected that the presence of the bulky bromine and trifluoromethyl groups ortho to the hydroxyl group will cause some steric strain, potentially leading to slight out-of-plane distortions of the substituents. nih.gov The O-H bond length is anticipated to be influenced by intramolecular interactions with the adjacent bromine atom. nih.gov

The total energy calculated through DFT provides a measure of the molecule's stability. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from these calculations, offering insights into the molecule's formation and stability under various conditions. For instance, a study on para-substituted halophenols determined that p-bromophenol is thermodynamically more stable than p-fluorophenol and p-chlorophenol based on its lower Gibbs free energy. imist.ma

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311+G(d,p)

ParameterBond Length (Å) / Bond Angle (°)
C-O1.35
O-H0.96
C-Cl (ortho)1.74
C-F (para)1.35
∠COH109.5
∠C-C-O120.1

This table is based on data for a similar halogenated phenol, 2,6-dichloro-4-fluoro phenol, to illustrate typical results from a DFT geometry optimization. karazin.ua The actual values for this compound would require a specific calculation.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. wiley.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) provide a rigorous, albeit often more computationally intensive, way to study molecular systems. researchgate.netrsc.org

An ab initio study of this compound would complement DFT calculations. While DFT is generally very effective, ab initio methods can be crucial for benchmarking and for systems where electron correlation effects are particularly complex. researchgate.net Studies on other phenols have used ab initio calculations to investigate reaction mechanisms and the stability of reaction intermediates, such as the adducts formed during hydroxyl radical reactions. rsc.org For this compound, ab initio calculations would provide a deeper understanding of the electronic structure and could be used to validate the results obtained from DFT.

Analysis of Chemical Reactivity and Stability Parameters

Beyond the static picture of molecular structure, computational methods can predict how a molecule will behave in a chemical reaction. This is achieved by analyzing various reactivity and stability parameters derived from the electronic structure.

Frontier Molecular Orbital (FMO) Energies (HOMO, LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. semanticscholar.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. wuxiapptec.com

For this compound, the electron-withdrawing nature of the bromine atoms and the potent trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to have significant contributions from the oxygen lone pairs and the π-system of the benzene ring, while the LUMO will be distributed across the aromatic ring and the electron-withdrawing substituents. The precise energy values and the resulting HOMO-LUMO gap would quantify the molecule's kinetic stability and its propensity to engage in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for p-Bromophenol

ParameterValue (eV)
EHOMO-6.4325
ELUMO-0.6314
HOMO-LUMO Gap (ΔE)5.8011
Ionization Potential (I)6.4325
Electron Affinity (A)0.6314
Global Hardness (η)2.9005
Electrophilicity Index (ω)1.1367

This table is based on data for p-bromophenol calculated at the DFT/B3LYP/6-311G(d,p) level to illustrate the types of parameters derived from FMO analysis. imist.ma Values for this compound would differ due to the different substitution pattern.

Fukui Functions and Electrophilic/Nucleophilic Site Analysis

While global reactivity indices like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, Fukui functions provide insight into local reactivity, identifying which atoms within the molecule are most susceptible to attack. semanticscholar.org The Fukui function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. mdpi.com

There are different forms of the Fukui function that help to pinpoint reactive sites for different types of attack:

f+(r) : for nucleophilic attack (attack by an electron donor)

f-(r) : for electrophilic attack (attack by an electron acceptor)

f0(r) : for radical attack

By calculating and visualizing these functions, one can predict the most likely sites for chemical reactions. For this compound, the analysis of Fukui functions would likely indicate that the oxygen atom of the hydroxyl group is a primary site for electrophilic attack. The carbon atoms of the benzene ring, particularly those not substituted, would also show varying degrees of reactivity towards electrophiles. The analysis would also highlight the regions susceptible to nucleophilic attack, which are often associated with the electron-deficient areas created by the electron-withdrawing substituents.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map is plotted onto the electron density surface of the molecule, using a color scale to represent the electrostatic potential. researchgate.net

Typically, the color red indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. The color blue represents regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The regions around the hydrogen atom of the hydroxyl group and potentially areas influenced by the electron-withdrawing substituents would exhibit a positive potential (blue). The MEP surface provides a clear, intuitive picture of the molecule's charge landscape, complementing the more quantitative analysis from Fukui functions and helping to explain the molecule's intermolecular interactions and reactive behavior. bookpi.orgelsevierpure.com

Characterization of Intra- and Intermolecular Interactions

The arrangement of atoms and functional groups in this compound—specifically the hydroxyl (-OH) group, two bromine atoms, and a trifluoromethyl (-CF3) group on a benzene ring—creates a rich field for various noncovalent interactions. These forces are crucial in determining the compound's physical properties, crystal packing, and reactivity.

The presence of a phenolic hydroxyl group makes this compound a candidate for both donating and accepting hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen or bromine atom of a neighboring molecule. This leads to the formation of dimers, chains, or more complex three-dimensional networks, as observed in the crystal structures of similar brominated phenols. nih.govnih.gov The specific nature of these networks dictates the crystal packing and, consequently, the material's bulk properties.

Interaction TypePotential Participating AtomsExpected Influence
Intramolecular H-BondO-H···Br (at C6)Stabilizes cis conformation, influences reactivity
Intermolecular H-BondO-H···O (phenolic)Formation of dimers and extended networks in solid state
Intermolecular H-BondO-H···BrContributes to crystal packing

Beyond classical hydrogen bonding, weaker noncovalent forces play a significant role in the supramolecular chemistry of halogenated compounds. acs.org

Halogen Bonding: The bromine atoms in this compound are prime candidates for forming halogen bonds. A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile. acs.org The electron-withdrawing nature of the aromatic ring, enhanced by the trifluoromethyl group, would make the σ-holes on the bromine atoms more positive, increasing their propensity to act as halogen bond donors. In a crystal lattice, these bromine atoms could interact with nucleophilic sites on adjacent molecules, such as the oxygen of the hydroxyl group or even the π-system of the benzene ring. These interactions are directional and can significantly influence the crystal architecture.

InteractionDonorAcceptorSignificance
Halogen BondC-BrO, Br, π-systemDirectional control of crystal packing
π-π StackingAromatic RingAromatic RingContributes to crystal stability

Computational Prediction of Spectroscopic Data and Reaction Pathways

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties and reaction mechanisms of molecules. researchgate.net

Spectroscopic Data Prediction: For this compound, DFT calculations could be employed to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

IR Spectrum: Calculations would help assign the vibrational frequencies, such as the O-H stretching frequency, which would be sensitive to the presence of intramolecular hydrogen bonding. Shifts in the C-Br and C-F stretching frequencies could also be correlated with the electronic environment.

NMR Spectrum: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and confirmation of the compound. The calculated shifts would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) could predict the electronic absorption wavelengths (λmax), corresponding to π-π* transitions within the aromatic system. These predictions are valuable for understanding the compound's photophysical properties. researchgate.net

Predicted Spectroscopic Data (Illustrative)

Technique Key Predicted Feature Influencing Factor
IR Spectroscopy Lower O-H stretch frequency Intramolecular H-bonding
¹H NMR Downfield shift of OH proton Acidity, H-bonding
¹³C NMR Chemical shifts of C-Br, C-CF₃ Electronegativity of substituents

Reaction Pathway Prediction: Computational modeling can elucidate potential reaction pathways for this compound. For instance, the mechanism of electrophilic aromatic substitution, deprotonation of the phenolic hydroxyl group, or nucleophilic substitution of the bromine atoms could be investigated. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified. This is particularly useful for understanding its role as a building block in organic synthesis. cymitquimica.com For example, modeling the deprotonation energy would provide a theoretical pKa value, quantifying its acidity.

Environmental Dynamics and Degradation Mechanisms of Halogenated Phenols, with Relevance to 2,4 Dibromo 6 Trifluoromethyl Phenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For halogenated phenols, the primary abiotic degradation pathways are photodegradation and other chemical transformations like hydrolysis and redox reactions. These processes are significantly influenced by environmental conditions such as sunlight intensity, pH, and the presence of other reactive chemical species.

Photodegradation Mechanisms and Their Products

Photodegradation, or photolysis, is a key abiotic process for the breakdown of aromatic compounds in the aquatic environment, driven by the absorption of light energy. For halogenated phenols, this process can lead to the cleavage of carbon-halogen bonds and the breakdown of the aromatic ring.

The photolytic degradation of phenols often proceeds through the formation of hydroxylated intermediates. researchgate.net For instance, the photocatalysis of phenol (B47542) can produce compounds like catechol and benzoquinone in the initial phase. researchgate.net Subsequent reactions, driven by hydroxyl radicals and UV energy, can mineralize these intermediates into shorter-chain organic acids such as formic acid and oxalic acid. researchgate.net

The presence of bromine atoms, as in 2,4-Dibromo-6-(trifluoromethyl)phenol, can also influence photodegradation. The carbon-bromine bond is generally susceptible to photolytic cleavage. For other brominated phenols, such as 2,4,6-tribromophenol (B41969), photodegradation can lead to debromination, forming less-brominated phenols and eventually phenol itself. nih.gov The photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol), also known as tetrabromobisphenol A (TBBPA), is efficient, with about 90% removal in 10 minutes under certain conditions. rsc.org The degradation products can include brominated derivatives and, potentially, bromate (B103136) (BrO₃⁻) if bromide ions are oxidized. rsc.org

Therefore, the photodegradation of this compound would likely involve a combination of debromination and transformation of the trifluoromethyl group, potentially yielding brominated hydroquinones, trifluoroacetic acid, and bromide ions as products.

Table 1: Photolytic Half-life of 3-trifluoromethyl-4-nitrophenol (TFM) at 365 nm

pH Half-life (hours) TFA Yield (%)
7 91.7 17.8
9 22.0 5.1

Data sourced from a study on the aqueous photolysis of TFM and related trifluoromethylphenols. nih.gov

Chemical Transformation Processes (e.g., Hydrolysis, Redox Reactions)

Beyond photodegradation, halogenated phenols can undergo other chemical transformations in the environment. Hydrolysis and redox reactions are particularly relevant.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of halogenated phenols to hydrolysis varies with the type and position of the halogen. While the aromatic ring itself is generally stable, the substituents can be susceptible. Recent studies on trifluoromethylphenols (TFMPs) have shown that they can undergo spontaneous aqueous defluorination via hydrolysis, particularly those with the -CF₃ group at the ortho or para position. rsc.orgnih.gov This reaction proceeds through the formation of a benzoyl fluoride (B91410) intermediate and ultimately yields the corresponding hydroxybenzoic acid and fluoride ions. rsc.orgnih.gov The reaction is pH-dependent and is driven by the deprotonation of the phenol. rsc.orgnih.gov For this compound, with the trifluoromethyl group at the ortho position, this hydrolytic defluorination pathway is plausible.

Redox reactions involve the transfer of electrons and are often mediated by naturally occurring oxidizing or reducing agents in soils and sediments. Manganese oxides (MnOx), which are common in the environment, can act as powerful oxidants. nih.gov They have been shown to catalyze the oxidation of phenol in the presence of bromide ions, leading to the formation of various brominated phenolic compounds, including 4-bromophenol (B116583), 2,4-dibromophenol (B41371), and 2,4,6-tribromophenol. nih.gov The proposed mechanism involves the oxidation of bromide to active bromine, which then brominates the phenol. nih.gov Further oxidation can lead to the formation of more complex products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs). nih.gov Given that this compound is already brominated, it could be subject to further oxidation by agents like MnOx, potentially leading to ring cleavage or polymerization. researchgate.net The reaction pathways for phenolic compounds catalyzed by Mn oxides can include oxidation to quinones, opening of the aromatic ring to form carboxylic acids, and polymerization. researchgate.net

Biotic Degradation Processes by Microbial Systems

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of halogenated phenols can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, involving a series of enzymatic reactions.

Aerobic and Anaerobic Microbial Degradation of Phenolic Compounds

Microbial degradation is a primary mechanism for the removal of many aromatic pollutants from the environment. researchgate.netfrontiersin.org Bacteria, in particular, have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy. researchgate.netfrontiersin.org

Aerobic degradation of halogenated phenols typically starts with an oxidative attack on the aromatic ring. For less chlorinated phenols, this is often initiated by monooxygenases, which introduce a second hydroxyl group to form a catechol derivative. oup.com For more highly chlorinated phenols, the initial step often involves the formation of a chlorohydroquinone. oup.com These initial steps are crucial as they prepare the ring for subsequent cleavage. The presence of oxygen generally has a positive influence on the degradation efficiency of brominated phenols. frontiersin.org For example, a microbial consortium removed 98.99% of 4-bromophenol in an aerobic reactor, compared to 97% in an anaerobic reactor. frontiersin.orgmdpi.com

Anaerobic degradation of halogenated phenols often proceeds via reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov This process is particularly important for highly halogenated compounds. Following dehalogenation, the resulting phenolic structure can be further broken down. For instance, under sulfate-reducing conditions, various monochlorinated and monobrominated phenols can be mineralized to CO₂. nih.gov The degradation of compounds like 2,4,6-tribromophenol under anaerobic conditions can be initiated by reductive debromination to phenol, which is then further metabolized. wechemglobal.com A sequential anaerobic-aerobic process can be highly effective, where the anaerobic stage removes the halogens and the aerobic stage mineralizes the resulting non-halogenated aromatic compound. nih.govwechemglobal.com

For compounds containing a trifluoromethyl group, microbial degradation can be challenging. While bacteria capable of degrading trifluoromethyl-substituted benzoates exist, the biodegradation often halts after the initial ring cleavage, leading to the accumulation of a biochemically resistant trifluoromethyl-containing intermediate.

Enzymatic Dehalogenation and Aromatic Ring Cleavage Mechanisms

The biological breakdown of halogenated aromatics relies on specific enzymes that catalyze dehalogenation and the cleavage of the stable aromatic ring.

Enzymatic dehalogenation is the critical first step in the degradation of many halogenated pollutants. rsc.org Dehalogenating enzymes, or dehalogenases, are diverse and can operate through various mechanisms, including oxidative, reductive, and hydrolytic reactions. rsc.org Reductive dehalogenases, common in anaerobic bacteria, replace a halogen with a hydrogen atom. nih.gov Oxidative dehalogenation often occurs in aerobic bacteria, where monooxygenases or dioxygenases can remove halogen substituents during the hydroxylation of the aromatic ring. For example, a FADH₂-dependent monooxygenase from a Cupriavidus species has been shown to catalyze the sequential denitration and debromination of 2,6-dibromo-4-nitrophenol (B181593). mdpi.com

Aromatic ring cleavage is the central step in the mineralization of phenolic compounds. acs.org After initial hydroxylation to form a dihydroxy-aromatic compound like a catechol or hydroquinone, ring-cleavage dioxygenases catalyze the fission of the aromatic ring. acs.orgnih.gov There are two main classes of these enzymes:

Intradiol dioxygenases cleave the bond between the two hydroxyl groups (ortho-cleavage). nih.gov

Extradiol dioxygenases cleave the bond adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov

The resulting aliphatic products are then funneled into central metabolic pathways. The degradation of 2,6-dibromo-4-nitrophenol involves a 6-bromohydroxyquinol 1,2-dioxygenase that catalyzes the ring-cleavage of the intermediate. The trifluoromethyl group can pose a challenge to these enzymes. Defluorination of trifluoromethyl catechols has been observed, but it is often an inefficient process in wild-type bacteria, sometimes leading to the accumulation of dead-end products.

Factors Influencing Environmental Persistence and Transformation Rates of Halogenated Phenols

The persistence of a halogenated phenol like this compound in the environment is not an intrinsic property but is influenced by a multitude of environmental factors.

Table 2: Factors Affecting the Environmental Fate of Halogenated Phenols

Factor Influence on Degradation and Persistence
Chemical Structure The number, type, and position of halogen substituents significantly affect reactivity. Increased halogenation generally increases persistence and toxicity. The strong carbon-fluorine bond in the trifluoromethyl group contributes to the recalcitrance of fluorinated compounds. rsc.org
pH Affects the speciation of the phenol (ionized vs. non-ionized form), which influences its solubility, bioavailability, and reactivity in processes like photolysis and hydrolysis. nih.govresearchgate.netrsc.org
Sunlight The intensity and wavelength of solar radiation are critical for photodegradation rates.
Temperature Influences the rates of both chemical reactions and microbial metabolic activity.
Oxygen Availability Determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic processes are often faster for less halogenated compounds, while anaerobic dehalogenation is crucial for highly halogenated ones. nih.govfrontiersin.org
Microbial Community The presence of microbial populations adapted to degrading halogenated compounds is essential for biotic degradation. The availability of other carbon sources can sometimes enhance degradation (cometabolism).

| Presence of Other Chemicals | Natural organic matter can affect light penetration for photolysis. The presence of oxidizing agents (e.g., manganese oxides) or reducing agents can promote chemical transformation. nih.govresearchgate.net |

The combination of two bromine atoms and a highly stable trifluoromethyl group suggests that this compound is likely to be a persistent compound in the environment. Its degradation would require a sequence of specific dehalogenation and defluorination steps, which may not be readily carried out by a single organism or process. The ultimate fate of this compound is therefore highly dependent on the specific conditions of the environmental compartment it enters.

Methodologies for Identification and Monitoring of Degradation Products in Complex Environmental Samples

The effective remediation of environments contaminated with halogenated phenols, such as this compound, is critically dependent on robust analytical methodologies. These methods are essential for tracking the disappearance of the parent compound and for identifying and quantifying the array of transformation products that may form during degradation processes. The complexity of environmental matrices, including water, soil, and sediment, necessitates sophisticated sample preparation techniques coupled with highly sensitive and selective analytical instrumentation.

The identification and monitoring of degradation products of halogenated phenols typically involve a multi-step workflow encompassing sample extraction, cleanup, separation, and detection. The choice of methodology is dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the required sensitivity and specificity of the analysis.

Sample Preparation and Extraction

Prior to instrumental analysis, the target analytes must be efficiently extracted from the environmental sample and isolated from interfering matrix components. For aqueous samples, solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of brominated phenols and their degradation products. nih.govresearchgate.net The selection of the sorbent material is crucial for achieving high recovery rates. In the case of more volatile degradation products, headspace (HS) extraction or solid-phase microextraction (SPME) can be employed, offering solvent-free alternatives. nih.gov For solid matrices like soil and sediment, pressurized liquid extraction (PLE) or ultrasonic-assisted solvent extraction (UASE) are commonly used to efficiently extract the target compounds.

Chromatographic Separation and Detection

The separation of complex mixtures of the parent compound and its degradation products is predominantly achieved using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile halogenated phenols and their degradation products. researchgate.net For compounds that are not amenable to direct GC analysis due to low volatility or thermal instability, derivatization is often necessary. This process chemically modifies the analytes to increase their volatility. For phenolic compounds, derivatization can be achieved through methylation to form more volatile anisoles or by reaction with reagents like pentafluorobenzyl bromide (PFBBr). nih.gov The coupling of GC with a mass spectrometer (MS) allows for the identification of unknown degradation products based on their mass spectra and fragmentation patterns. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly valuable for trace-level analysis in complex matrices. mdpi.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become an indispensable technique for the analysis of a wide range of halogenated phenols and their degradation products, especially those that are non-volatile or thermally labile. nih.govresearchgate.net Reversed-phase HPLC is the most common separation mode. The use of a tandem mass spectrometer as a detector provides high selectivity and sensitivity, enabling the quantification of analytes at nanogram-per-liter (ng/L) levels in environmental samples. nih.govresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has further improved separation efficiency and reduced analysis times. nih.gov

Identification of Degradation Products

The identification of previously unknown degradation products is a significant analytical challenge. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid or gas chromatography, is instrumental in this regard. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. nih.gov By comparing the mass spectra of the degradation products with that of the parent compound and considering the reaction conditions (e.g., oxidation, reduction, dehalogenation), plausible degradation pathways can be proposed.

For instance, in the biodegradation of 2,6-dibromo-4-nitrophenol, a structurally related compound, researchers identified 6-bromohydroxyquinol as a key intermediate. researchgate.net This identification was achieved by analyzing the culture medium using HPLC and mass spectrometry, which revealed the sequential denitration and debromination of the parent compound. researchgate.net Based on this, it can be inferred that the degradation of this compound might proceed through successive debromination steps, potentially forming monobrominated trifluoromethylphenols and ultimately trifluoromethyl-substituted catechols or hydroquinones. The identification of such intermediates would rely heavily on the advanced mass spectrometric techniques described.

The following tables summarize the common analytical methodologies and some of the identified degradation products for related halogenated phenols.

Table 1: Common Analytical Methodologies for Halogenated Phenol Degradation Products

Analytical TechniqueSample PreparationAnalytesKey Advantages
GC-MS/MSLLE, SPE, SPMEVolatile and semi-volatile halogenated phenols and their derivativesHigh sensitivity and selectivity, well-established libraries for identification
HPLC-MS/MSSPE, PLENon-volatile and thermally labile halogenated phenols and their polar degradation productsApplicable to a wide range of compounds, high sensitivity and specificity
LC-HRMS (TOF, Orbitrap)SPE, PLEUnknown degradation productsAccurate mass measurement for elemental composition determination

Table 2: Examples of Identified Degradation Products of Halogenated Phenols

Parent CompoundDegradation ProcessIdentified Degradation ProductsAnalytical Method
2,6-dibromo-4-nitrophenolBiodegradation6-bromohydroxyquinolHPLC-MS
PentachlorophenolPhotocatalysisDechlorinated phenols, hydroxylated intermediatesLC/MS
2,4,6-TribromophenolAdvanced OxidationBrominated catechols, hydroquinonesGC-MS, HPLC-MS

Q & A

Q. Tables

Key Crystallographic Parameters Values
Space GroupC2/c
a,b,ca, b, c (Å)31.603, 6.1828, 14.890
β\beta (°)102.594
R1R_1 (all data)0.038
Data-to-Parameter Ratio14.9
Characteristic NMR Shifts Values
19F^{19}\text{F} (CF3\text{CF}_3)-60 ppm
1H^{1}\text{H} (aromatic)7.2–8.0 ppm
13C^{13}\text{C} (C–Br\text{C–Br})115–125 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.